Physicochemical Differentiation: LogP, PSA, and Hydrogen-Bonding Capacity Versus Positional Isomers
The 3,4-dimethylphenyl substitution pattern yields computed physicochemical properties that are measurably distinct from its closest positional isomers. The XLogP3 of 1-(3,4-dimethylphenyl)-3-(2-hydroxyethyl)thiourea is 1.8, compared with XLogP = 2.07 for the 3,5-dimethylphenyl analog (GNF-Pf-4441), representing a ΔLogP of –0.27 and indicating lower lipophilicity [1]. The topological polar surface area (TPSA) of the 3,4-isomer is 76.38 Ų, versus 83.42 Ų for the 3,5-isomer (ΔTPSA = –7.04 Ų), suggesting moderately higher membrane permeability potential for the 3,4-substitution pattern [1]. Hydrogen bond donor count is 3 for the target compound (two thiourea N–H plus one hydroxyl O–H), which is identical across the isomer series but distinguishes this subclass from N,N-dimethylthiourea analogs (HBD = 1) that lack the hydroxyethyl group [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 1-(3,5-dimethylphenyl)-3-(2-hydroxyethyl)thiourea: XLogP3 = 2.07 |
| Quantified Difference | ΔLogP = –0.27 (14.6% lower for target) |
| Conditions | Computed by XLogP3 algorithm, PubChem 2021.05.07 release [1] |
Why This Matters
Lower LogP directly affects aqueous solubility, metabolic clearance prediction, and experimental logD measurements; procurement of the correct isomer is essential for reproducible ADME profiling and fragment-screening hit confirmation.
- [1] PubChem Compound Summary CID 2731037. Computed Properties for 1-(3,4-dimethylphenyl)-3-(2-hydroxyethyl)thiourea. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for N,N-dimethyl-N′-phenylthiourea (representative N,N-dimethylthiourea analog). HBD count = 1. View Source
